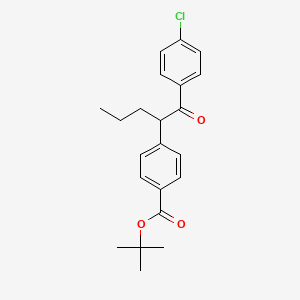

tert-Butyl 4-(1-(4-chlorophenyl)-1-oxopentan-2-yl)benzoate

货号 B8814847

CAS 编号:

1019113-44-0

分子量: 372.9 g/mol

InChI 键: MVKNEARMFYZESR-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tert-butyl group is a bulky, electron-donating group, the benzoate ester group is a polar, electron-withdrawing group, and the chlorophenyl group is an aromatic, electron-withdrawing group. These groups would likely have significant effects on the overall shape and electronic structure of the molecule .Chemical Reactions Analysis

This compound could potentially participate in a variety of chemical reactions. The benzoate ester group could undergo hydrolysis or transesterification reactions. The chlorophenyl group could participate in nucleophilic aromatic substitution reactions. The pentanone group could undergo a variety of carbonyl chemistry reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar benzoate ester group could increase the compound’s solubility in polar solvents. The bulky tert-butyl group could influence the compound’s melting and boiling points .属性

CAS 编号 |

1019113-44-0 |

|---|---|

产品名称 |

tert-Butyl 4-(1-(4-chlorophenyl)-1-oxopentan-2-yl)benzoate |

分子式 |

C22H25ClO3 |

分子量 |

372.9 g/mol |

IUPAC 名称 |

tert-butyl 4-[1-(4-chlorophenyl)-1-oxopentan-2-yl]benzoate |

InChI |

InChI=1S/C22H25ClO3/c1-5-6-19(20(24)16-11-13-18(23)14-12-16)15-7-9-17(10-8-15)21(25)26-22(2,3)4/h7-14,19H,5-6H2,1-4H3 |

InChI 键 |

MVKNEARMFYZESR-UHFFFAOYSA-N |

规范 SMILES |

CCCC(C1=CC=C(C=C1)C(=O)OC(C)(C)C)C(=O)C2=CC=C(C=C2)Cl |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

A 3-neck flask was charged with NaOtBu (2.85 g, 28.6 mmol) and dry THF (50 mL) under nitrogen. Tris(dibenzylideneacetone)dipalladium(0) (0.26 g, 0.28 mmol) and (S)-Tol-Binap (0.47 g, 0.69 mmol) were then added under nitrogen. After stirring for 15 min, 1-(4-chlorophenyl)pentan-1-one (4.21 g, 21.0 mmol) was added, followed by tert-butyl 4-bromobenzoate (5.0 g, 19.1 mmol) under nitrogen. The mixture was heated at 60° C. for 8 hours. The mixture was diluted with heptane (100 mL) and poured into a solution of saturated NaHCO3 (aq) (60 mL) and ice (40 g). The resulting layers were separated, and the aqueous phase was back-extracted with methyl tert-butyl ether (50 mL). The combined organics were washed with saturated NaHCO3 (aq) then 10% NaCl (aq). The organic solution was filtered through a bed of silica 60 (84 g, wetted with 1:1 methyl tert-butyl ether/heptane), and washed with 1:1 methyl tert-butyl ether/heptane (600 mL). The combined filtrate was concentrated to afford an orange oil that was used directly for the next step: 1H NMR (500 MHz, CDCl3): δ 7.91 (d, J=8.1 Hz, 2 H); 7.86 (d, J=8.4 Hz, 2H); 7.35 (d, =8.4 Hz, 2H); 7.32 (d, J=8.2 Hz, 2H); 4.53 (t, J=7.2 Hz, 1H); 2.19-2.09 (m, 1H); 1.85-1.76 (m, 1H); 1.56 (s, 9H); 1.35-1.18 (m, 2H); 0.91 (t, J=7.3 Hz, 3H); LC1: 1.35 min. (M−tBu+H)=317.

[Compound]

Name

ice

Quantity

40 g

Type

reactant

Reaction Step Four

[Compound]

Name

M−tBu

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N'-Ethylenebis[2-cyanoacetamide]](/img/structure/B8814797.png)

![7-Bromo-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8814818.png)